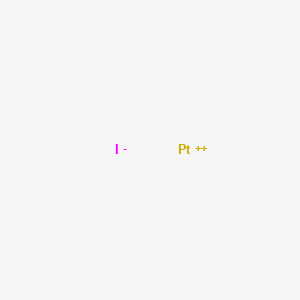
Platinum(2+);iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum(2+);iodide: This compound forms black crystals and is known for its stability and unique properties .
準備方法
Synthetic Routes and Reaction Conditions: Platinum(2+);iodide can be synthesized by heating platinum(2+) chloride with potassium iodide. The reaction is as follows: [ \text{PtCl}_2 + 2\text{KI} \rightarrow \text{PtI}_2 + 2\text{KCl} ] This method involves heating the reactants to facilitate the exchange of chloride ions with iodide ions .
Industrial Production Methods: In industrial settings, this compound can be produced using the electrical spark discharge method. This involves using platinum wires as electrodes and liquid iodine as the dielectric fluid. The process generates cyclic direct current pulse power between the electrodes, resulting in the formation of platinum iodide nanocolloids .
化学反応の分析
Types of Reactions: Platinum(2+);iodide undergoes various chemical reactions, including:
Decomposition: When heated, this compound decomposes into platinum and iodine: [ \text{PtI}_2 \rightarrow \text{Pt} + \text{I}_2 ]
Catalytic Reactions: It can act as a catalyst in the hydration reaction of alkynes, such as 2-hexyne, 4-methyl-2-pentyne, and 4,4-dimethyl-2-pentyne.
Common Reagents and Conditions:
Oxidation and Reduction: this compound can participate in oxidation and reduction reactions, often involving reagents like hydrogen iodide and ethylamine.
Substitution: It can undergo substitution reactions where iodide ions are replaced by other ligands, forming various complexes.
Major Products: The major products formed from these reactions include elemental platinum and iodine, as well as various platinum complexes depending on the specific reaction conditions .
科学的研究の応用
Chemistry: Platinum(2+);iodide is used in the synthesis of cis and trans complexes with propan-1-amine . It is also utilized in catalytic reactions, such as the hydration of alkynes .
Biology and Medicine: In the medical field, this compound is used in pharmaceuticals and medical applications . It has shown potential in various cancer and drug treatments due to its unique properties .
Industry: this compound is employed in the manufacturing of advanced thin film sensors that accurately measure surface temperature and heat flux in the aerospace industry . It is also used in the production of organic light-emitting diodes .
作用機序
The mechanism by which platinum(2+);iodide exerts its effects involves its ability to form complexes with various ligands. In catalytic reactions, it facilitates the formation and breaking of chemical bonds, leading to the desired products . The molecular targets and pathways involved depend on the specific application, such as its role in catalytic hydration reactions or its use in medical treatments .
類似化合物との比較
Platinum(2+);chloride (PtCl₂): Similar to platinum(2+);iodide, this compound forms complexes with various ligands and is used in catalytic reactions.
Platinum(2+);bromide (PtBr₂): Another halide of platinum, used in similar applications as this compound.
Uniqueness: this compound is unique due to its specific reactivity with iodine, which imparts distinct properties compared to other platinum halides. Its ability to form stable complexes and participate in catalytic reactions makes it valuable in various scientific and industrial applications .
特性
分子式 |
IPt+ |
|---|---|
分子量 |
321.99 g/mol |
IUPAC名 |
platinum(2+);iodide |
InChI |
InChI=1S/HI.Pt/h1H;/q;+2/p-1 |
InChIキー |
YEXTUMYGOMTYCN-UHFFFAOYSA-M |
正規SMILES |
[I-].[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


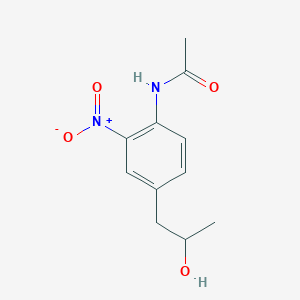
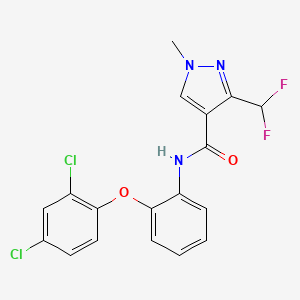

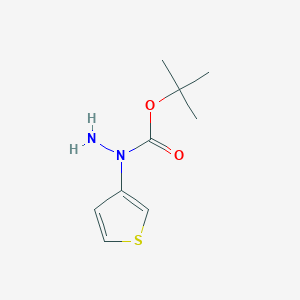
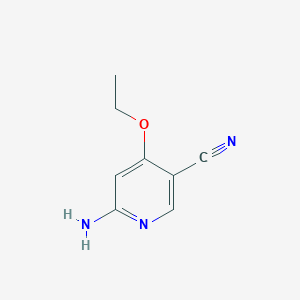
![Sodium;2-[4-[(4-amino-3-methylphenyl)-(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonic acid](/img/structure/B13903012.png)
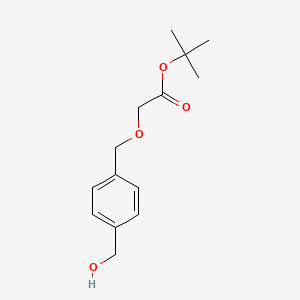
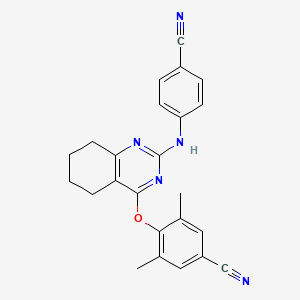
![3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride](/img/structure/B13903019.png)
![(9E,12E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B13903025.png)
![(2S)-2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13903030.png)
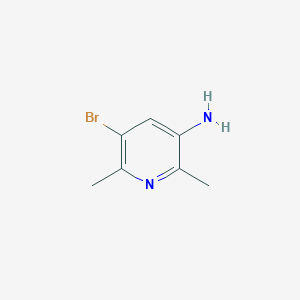
![5-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13903042.png)
![trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one](/img/structure/B13903045.png)
